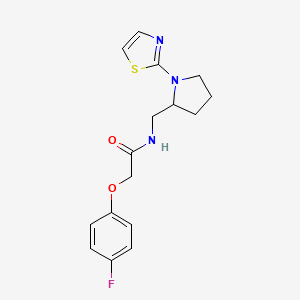

2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Descripción

2-(4-Fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group linked to a pyrrolidine-thiazole scaffold. The compound’s structure comprises three key regions:

- Acetamide bridge: Acts as a flexible spacer, enabling conformational adaptability for target interactions.

- Pyrrolidine-thiazole system: The pyrrolidine ring introduces stereochemical complexity, while the thiazole heterocycle may participate in hydrogen bonding or π-π stacking interactions.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-12-3-5-14(6-4-12)22-11-15(21)19-10-13-2-1-8-20(13)16-18-7-9-23-16/h3-7,9,13H,1-2,8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVPGZGQJYKZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its efficacy and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with thiazole derivatives and pyrrolidine under specific conditions. The following general steps outline the synthetic route:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized using standard methods such as cyclization reactions involving appropriate precursors.

- Pyrrolidine Attachment : The pyrrolidine group is introduced through nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide group is formed by acylation of the amine functional group present in the pyrrolidine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of receptor activity. The fluorophenoxy group enhances hydrophobic interactions, while the thiazole and pyrrolidine components contribute to binding affinity and specificity towards biological receptors.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported its effectiveness against various microbial strains, including:

- Bacterial Inhibition : The compound has shown significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : It has also been evaluated for antifungal activity, demonstrating potential against common fungal pathogens.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways:

- Enzyme Targeting : It selectively inhibits enzymes such as kinases or phosphatases, which are crucial in cancer cell proliferation.

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties:

- Cytoprotective Mechanisms : It has been observed to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.

Case Studies

- Study on Antimicrobial Efficacy :

- Neuroprotective Study :

- Enzyme Inhibition Analysis :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity (IC50 µM) | Enzyme Inhibition (IC50 µM) | Neuroprotective Effect |

|---|---|---|---|

| This compound | 5 (S. aureus), 5 (E. coli) | 12 (PKC) | Significant |

| Compound A | 10 (S. aureus), 8 (E. coli) | 15 (PKC) | Moderate |

| Compound B | 6 (S. aureus), 7 (E. coli) | 20 (PKC) | Minimal |

Comparación Con Compuestos Similares

Phenoxy Substituent Effects

- Fluorine Position: The target compound’s 4-fluorophenoxy group may enhance metabolic stability compared to GSK920684A’s 3-fluorophenoxy group due to reduced steric hindrance and optimized electronic effects .

- Chlorine vs.

Heterocyclic Core Modifications

- Pyrrolidine vs. Piperidine : The pyrrolidine ring in the target compound introduces a 5-membered cyclic amine, which may confer conformational rigidity compared to the 6-membered piperidine in ’s analog .

- Thiazole Substitution : Pyridyl-thiazole systems (e.g., GSK920684A) offer additional hydrogen-bonding sites, whereas unmodified thiazoles () rely on simpler interactions .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Fluorine or chlorine on the phenoxy/aryl moiety enhances stability and target affinity.

Heterocycle Size : 5-membered rings (pyrrolidine) may improve binding pocket compatibility vs. 6-membered rings (piperidine).

Aromatic Expansion: Larger systems (e.g., quinoxaline in ) could reduce solubility but increase potency against specific targets .

Crystallographic and Conformational Data

- Hydrogen Bonding : N–H⋯N interactions in thiazole-acetamides stabilize crystal packing, which may correlate with in vivo aggregation tendencies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Core Scaffold Assembly : Begin with functionalizing pyrrolidine to introduce the thiazole moiety. For example, cyclocondensation of 2-aminothiazole derivatives with appropriate carbonyl intermediates (e.g., ketones or aldehydes) can yield the pyrrolidinyl-thiazolyl scaffold .

- Acetamide Coupling : Use coupling reagents like HATU or EDC/HOBt to attach the 4-fluorophenoxyacetic acid group to the pyrrolidine-thiazole intermediate.

- Yield Optimization :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aromatic halogenation steps are involved .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often enhance solubility of intermediates, while microwave-assisted synthesis can reduce reaction times .

- Purification : Employ flash chromatography or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for pyrrolidine ring conformation and acetamide linkage validation. Fluorine coupling (³JHF) in ¹⁹F NMR confirms 4-fluorophenoxy positioning .

- X-ray Crystallography :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and detects synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

- Assay-Specific Variables :

- Buffer Conditions : Test pH-dependent activity (e.g., phosphate vs. HEPES buffers) to identify protonation state effects on the thiazole and pyrrolidine groups .

- Membrane Permeability : Use Caco-2 cell monolayers to assess whether low cellular efficacy stems from poor permeability, despite strong in vitro enzyme inhibition .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) to isolate electronic effects on target engagement .

Q. What computational and experimental strategies are effective for analyzing conformational flexibility in the pyrrolidine-thiazole core?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Parameterize the compound using GAFF2 force fields and simulate in explicit solvent (e.g., TIP3P water) to identify low-energy conformers .

- Crystallographic Data Mining :

- Compare torsion angles (e.g., C2–N1–C5–C6 in pyrrolidine) across related structures (e.g., Acta Cryst. E reports) to assess rotational barriers .

- Variable-Temperature NMR :

- Acquire ¹H NMR spectra at 25°C and −40°C to detect dynamic puckering of the pyrrolidine ring .

Q. How should researchers validate crystallographic data quality and address potential twinning or disorder?

Methodological Answer:

- Data Quality Metrics :

- Disorder Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.